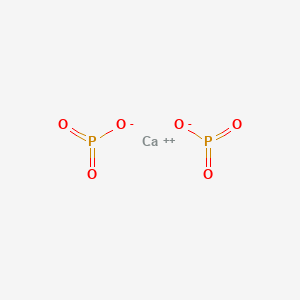

Calcium metaphosphate

Cat. No. B1632023

Key on ui cas rn:

13477-39-9

M. Wt: 120.06 g/mol

InChI Key: XDFNJBWMYYENEF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04484950

Procedure details

Representative acicular crystalline calcium metaphosphate fibers were prepared from a composition consisting of 1473.7 parts of 86.13% H3PO4, 128.4 parts of NaH2PO4H2O, 450.0 parts CaCO3, 9.6 parts Fe PO4 and about 500 parts distilled water providing a mole percent ratio of 58.3% P2O5, 37.6% CaO, 3.9% Na2O and 0.3% Fe2O3. The ingredients were thoroughly mixed and the composition was dried at a temperature of about 200° C. Then the composition was placed in a shallow high-temperature ceramic dish and placed in a furnance and heated to 200° C. overnight to drive off residual water. The temperature was increased over a period of about six hours to 1000° C. and maintained at 1000° C. for about one hour to form a melt. The temperature of the melt was then reduced to about 710° C. over a period of about 2 hours and crystallization was induced by quick chilling by opening the furnance door for about five seconds. After the crystallization was induced the temperature was maintained at 710° C. overnight and the crystallized composition was cooled and removed from the furnance. Acicular crystalline calcium metaphosphate fibers were then recovered from the crystallized composition by breaking it into small chunks and boiling in water to dissolve the soluble matrix and filtering drying the separated fibers. The recovered acicular crystalline calcium metaphosphate fibers are relatively uniform and were not further classified. These acicular fibers are thermally stable to about 970° C., have an average density of about 2.87 g/cc and generally a mean aspect ratio of about 100:1. The acicular fibers had an average diameter of 7.2 microns and an average surface area of 2013 cm2 /g as determined using the above described Sub-Sieve Sizer.

[Compound]

Name

NaH2PO4H2O

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Fe PO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[OH:1][P:2](O)([OH:4])=[O:3].C([O-])([O-])=O.[Ca+2:10]>>[O-:4][P:2](=[O:3])=[O:1].[O-:4][P:2](=[O:3])=[O:1].[Ca+2:10] |f:1.2,3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)(O)O

|

Step Two

[Compound]

|

Name

|

NaH2PO4H2O

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

Step Four

[Compound]

|

Name

|

Fe PO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

200 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water providing a mole percent ratio of 58.3% P2O5, 37.6% CaO, 3.9% Na2O and 0.3% Fe2O3

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The ingredients were thoroughly mixed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the composition was dried at a temperature of about 200° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was increased over a period of about six hours to 1000° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at 1000° C. for about one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a melt

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by quick chilling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for about five seconds

|

|

Duration

|

5 s

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the crystallization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained at 710° C. overnight

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the crystallized composition was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed from the furnance

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Acicular crystalline calcium metaphosphate fibers were then recovered from the crystallized composition

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the soluble matrix

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying the separated fibers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are thermally stable to about 970° C.

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04484950

Procedure details

Representative acicular crystalline calcium metaphosphate fibers were prepared from a composition consisting of 1473.7 parts of 86.13% H3PO4, 128.4 parts of NaH2PO4H2O, 450.0 parts CaCO3, 9.6 parts Fe PO4 and about 500 parts distilled water providing a mole percent ratio of 58.3% P2O5, 37.6% CaO, 3.9% Na2O and 0.3% Fe2O3. The ingredients were thoroughly mixed and the composition was dried at a temperature of about 200° C. Then the composition was placed in a shallow high-temperature ceramic dish and placed in a furnance and heated to 200° C. overnight to drive off residual water. The temperature was increased over a period of about six hours to 1000° C. and maintained at 1000° C. for about one hour to form a melt. The temperature of the melt was then reduced to about 710° C. over a period of about 2 hours and crystallization was induced by quick chilling by opening the furnance door for about five seconds. After the crystallization was induced the temperature was maintained at 710° C. overnight and the crystallized composition was cooled and removed from the furnance. Acicular crystalline calcium metaphosphate fibers were then recovered from the crystallized composition by breaking it into small chunks and boiling in water to dissolve the soluble matrix and filtering drying the separated fibers. The recovered acicular crystalline calcium metaphosphate fibers are relatively uniform and were not further classified. These acicular fibers are thermally stable to about 970° C., have an average density of about 2.87 g/cc and generally a mean aspect ratio of about 100:1. The acicular fibers had an average diameter of 7.2 microns and an average surface area of 2013 cm2 /g as determined using the above described Sub-Sieve Sizer.

[Compound]

Name

NaH2PO4H2O

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Fe PO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[OH:1][P:2](O)([OH:4])=[O:3].C([O-])([O-])=O.[Ca+2:10]>>[O-:4][P:2](=[O:3])=[O:1].[O-:4][P:2](=[O:3])=[O:1].[Ca+2:10] |f:1.2,3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)(O)O

|

Step Two

[Compound]

|

Name

|

NaH2PO4H2O

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

Step Four

[Compound]

|

Name

|

Fe PO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

200 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water providing a mole percent ratio of 58.3% P2O5, 37.6% CaO, 3.9% Na2O and 0.3% Fe2O3

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The ingredients were thoroughly mixed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the composition was dried at a temperature of about 200° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was increased over a period of about six hours to 1000° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at 1000° C. for about one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a melt

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by quick chilling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for about five seconds

|

|

Duration

|

5 s

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the crystallization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained at 710° C. overnight

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the crystallized composition was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed from the furnance

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Acicular crystalline calcium metaphosphate fibers were then recovered from the crystallized composition

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the soluble matrix

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying the separated fibers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are thermally stable to about 970° C.

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |